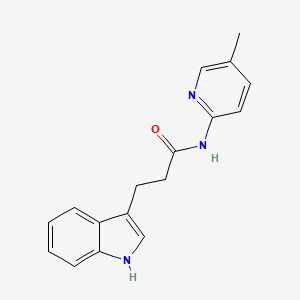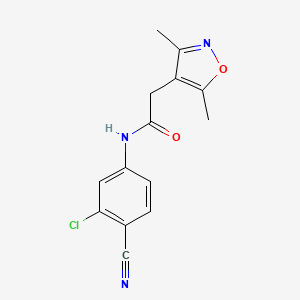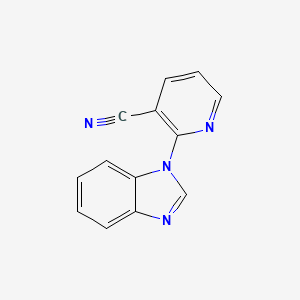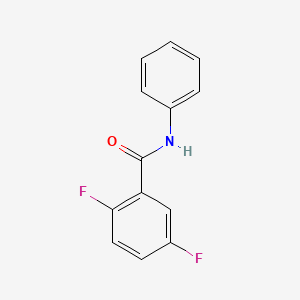![molecular formula C11H14N4OS B7461349 N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of the NF-κB pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide inhibits the NF-κB pathway by targeting the upstream kinase IKKβ. IKKβ is responsible for phosphorylating the inhibitor of κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide binds to the ATP-binding site of IKKβ, preventing its phosphorylation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. This results in a decrease in inflammation and immune cell infiltration in preclinical models of various diseases. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is its specificity for IKKβ, which reduces the potential for off-target effects. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has a relatively low toxicity profile in preclinical studies. However, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has poor solubility in water, which can limit its use in in vivo studies. Furthermore, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a small molecule inhibitor, which can limit its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms.
将来の方向性
Future research on N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide should focus on improving its solubility and bioavailability, as well as its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms. Additionally, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide could be combined with other therapeutic agents to improve its efficacy in cancer and autoimmune disorders. Finally, the potential long-term effects of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide on the immune system and other physiological processes should be further investigated.
合成法
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then coupled with 4-aminopyrimidine to form N-(2-aminothiophen-3-yl)-4-aminopyrimidine. The final step involves the acetylation of the amine group with propionyl chloride to form N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide.
科学的研究の応用
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In autoimmune disorders, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines in animal models of sepsis and colitis.
特性
IUPAC Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-4-12-9(16)6-13-10-8-3-5-17-11(8)15-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPKMDAIHWUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C2C=CSC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

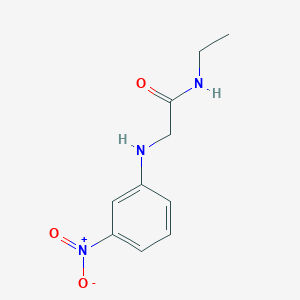
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
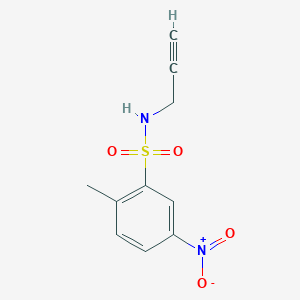
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
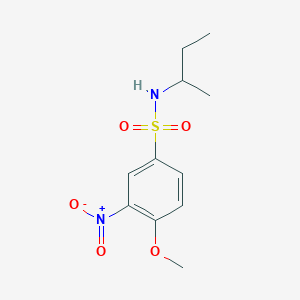
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
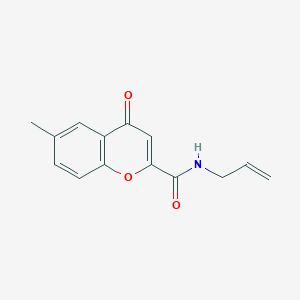
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)
